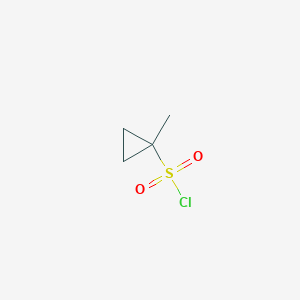

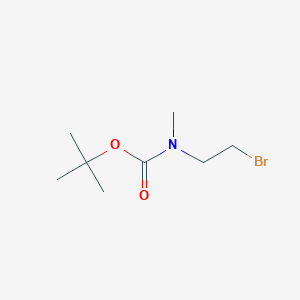

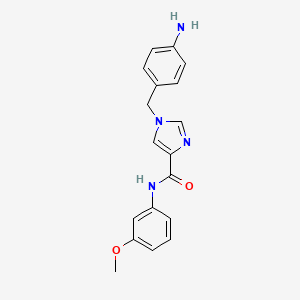

![molecular formula C15H19ClN6OS B1442581 2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1306739-08-1](/img/structure/B1442581.png)

2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Übersicht

Beschreibung

“2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .

Wissenschaftliche Forschungsanwendungen

Chemotherapy

Triazole compounds have been extensively studied for their potential use in chemotherapy. The presence of a 1,2,4-triazole ring in the structure of this compound suggests it may be useful in the development of new chemotherapeutic agents. These agents could be designed to target specific cancer cells with high precision, minimizing damage to healthy cells .

Antibacterial Agents

The 1,2,4-triazole moiety is known for its antimicrobial properties, particularly against resistant bacterial strains. This compound could be synthesized with other drug candidates, such as (fluoro)quinolone drugs, to enhance their efficacy as antibacterial agents .

Structural Analysis and Reactivity Studies

The structural complexity of triazole derivatives makes them interesting subjects for structure-reactivity relationship studies. This compound, with its unique substituents, could provide insights into the reactivity patterns of triazole compounds, which is valuable for the synthesis of more effective pharmaceuticals .

High-Energy Materials

Triazoles are also known for their applications in high-energy materials such as propellants and explosives. The high nitrogen content in triazoles contributes to their energetic properties. This compound could be explored for its potential use in the development of new high-energy materials .

Pharmaceutical Testing and Reference Standards

This compound can be used in pharmaceutical testing as a high-quality reference standard. Its well-defined structure allows for accurate calibration in analytical methods, ensuring precise measurement and analysis in pharmaceutical research .

Drug Design and Synthesis

Due to the versatility of the triazole ring, this compound could serve as a scaffold for the design and synthesis of new drugs. It could be modified to create derivatives with specific pharmacological activities, expanding the repertoire of available medications .

Molecular Probes

The unique structure of this compound, particularly its ability to bind to certain biological targets, makes it a candidate for use as a molecular probe. It could help in studying biological pathways and identifying new targets for drug therapy .

Agricultural Chemicals

Compounds with triazole rings have been used in the development of agricultural chemicals, such as fungicides and growth regulators. This compound’s structure could be optimized to create new chemicals that protect crops from pests and diseases while promoting healthy growth .

Wirkmechanismus

Triazoles

are a class of compounds that have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Eigenschaften

IUPAC Name |

2-[[5-[1-(4-chloroanilino)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN6OS/c1-3-8-22-14(20-21-15(22)24-9-13(23)19-17)10(2)18-12-6-4-11(16)5-7-12/h3-7,10,18H,1,8-9,17H2,2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOVMJJQDCUFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(N1CC=C)SCC(=O)NN)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

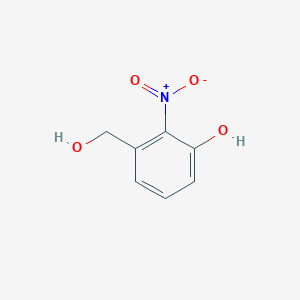

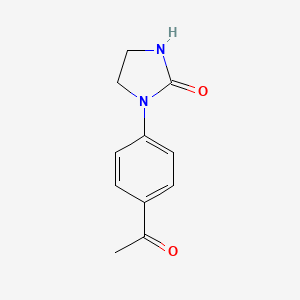

![Isoxazolo[4,5-c]pyridin-3-amine](/img/structure/B1442517.png)

![5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one](/img/structure/B1442518.png)